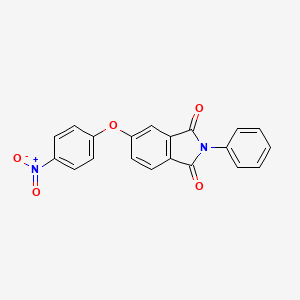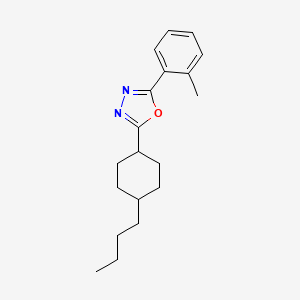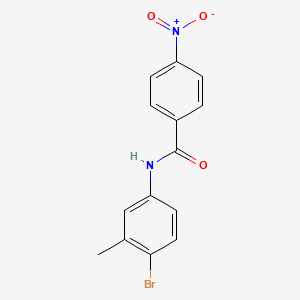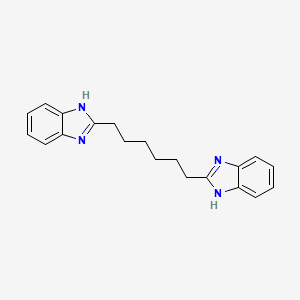
1,6-Bis(benzimidazol-2-yl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by a hexyl chain. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to produce benzimidazole.
Linking the Benzimidazole Units: The two benzimidazole units are linked by a hexyl chain through a nucleophilic substitution reaction. This involves the reaction of a benzimidazole derivative with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen atoms or the hexyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hexyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole units.
Reduction: Reduced forms of the benzimidazole units.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions of the benzimidazole ring.
Uniqueness
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of two benzimidazole units connected by a hexyl chain. This structure imparts specific properties, such as increased lipophilicity and potential for interactions with multiple molecular targets simultaneously.
Propiedades
Fórmula molecular |
C20H22N4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[6-(1H-benzimidazol-2-yl)hexyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H22N4/c1(3-13-19-21-15-9-5-6-10-16(15)22-19)2-4-14-20-23-17-11-7-8-12-18(17)24-20/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) |
Clave InChI |
KVDIHIFDFVNDIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CCCCCCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



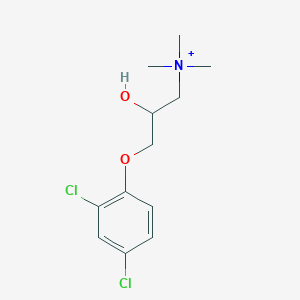
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)
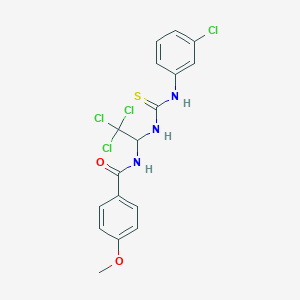
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)

